molecular formula C19H24N2O3S B2771878 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797612-28-2

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone

Cat. No. B2771878
CAS RN: 1797612-28-2
M. Wt: 360.47
InChI Key: NDONPPKCYYGGBU-UHFFFAOYSA-N
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Description

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Arylsulfonylquinoline Derivatives

A novel synthetic route for arylsulfonylquinoline derivatives, which are crucial for pharmaceutical drug development, has been established through a tert-butyl hydroperoxide mediated cycloaddition. This method facilitates the formation of a C-S bond and quinoline ring in a single step via a sulfonylation-cyclization-aromatization process, presenting a straightforward approach to synthesizing complex quinoline structures without the need for metal catalysts (Zhang et al., 2016).

Formation of Tetrahydroquinazolinone Derivatives

The synthesis of tetrahydroquinazolinone derivatives through Diels–Alder reactions showcases the versatility of quinoline compounds in constructing complex molecular architectures. This method involves thermal cyclobutene-ring opening followed by regioselective cycloaddition, highlighting the potential of quinoline derivatives in designing diverse molecular structures (Dalai et al., 2006).

Photochemical Substitution and Hydrogenation Studies

Studies on the photochemical substitution and hydrogenation of quinoline derivatives reveal the chemical reactivity and transformation possibilities of these compounds under different conditions. These investigations provide insights into the mechanisms of chemical reactions involving quinoline derivatives, which are essential for developing new synthetic strategies and understanding the reactivity patterns of these molecules (Hönel & Vierhapper, 1983).

Development of Asymmetric Synthesis Techniques

The asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions represents a significant advancement in the field of chiral chemistry. This approach allows for the creation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and agrochemicals with specific biological activities (García Ruano et al., 2011).

properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-8-9-14-6-5-7-16(17(14)20-13)18(22)21-11-10-15(12-21)25(23,24)19(2,3)4/h5-9,15H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDONPPKCYYGGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)S(=O)(=O)C(C)(C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone

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